molecular formula C13H11N3 B1471112 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine CAS No. 1803599-43-0

1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Cat. No. B1471112
CAS RN: 1803599-43-0
M. Wt: 209.25 g/mol
InChI Key: VEOLLMFKOIOFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with a fused imidazopyridine ring system. Its structural resemblance to purines has prompted extensive biological investigations to assess its therapeutic significance. This compound has been found to play a crucial role in various disease conditions, including central nervous system disorders, digestive system issues, cancer, and inflammation .


Molecular Structure Analysis

The molecular structure of 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine consists of a fused imidazole ring and a pyridine moiety. The compound’s isomeric forms include imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. Notably, these structures exhibit diverse biological activities, including GABA A receptor agonism, proton pump inhibition, and aromatase inhibition .


Chemical Reactions Analysis

1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine can participate in various chemical reactions. Its reactivity may impact cellular pathways relevant to cancer cells, immune system components, and carbohydrate metabolism enzymes. Further studies are needed to explore specific reactions and their implications .

properties

IUPAC Name

1-(4-methylphenyl)imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-2-4-11(5-3-10)16-9-15-12-8-14-7-6-13(12)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOLLMFKOIOFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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